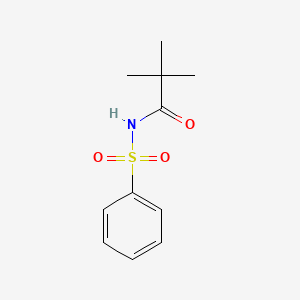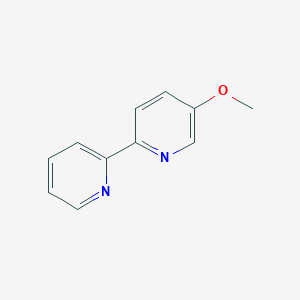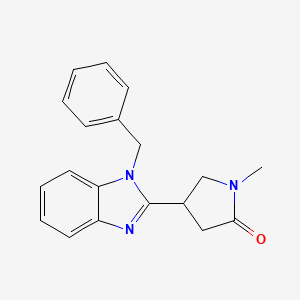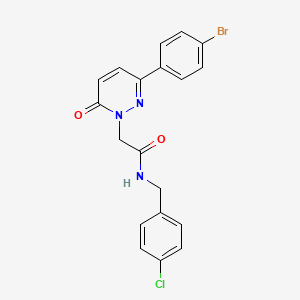
4-(3'-MethylbenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. It is a solution of 4-(3’-Methylbenzyloxy)phenylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 4-(3’-Methylbenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent. The process can be summarized as follows:
Starting Materials: 4-(3’-Methylbenzyloxy)bromobenzene and zinc.
Catalyst: A suitable catalyst such as palladium or nickel.
Solvent: Tetrahydrofuran.
Reaction Conditions: The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(3’-Methylbenzyloxy)phenylzinc bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified and standardized to a concentration of 0.25 M in tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
4-(3’-Methylbenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include aryl halides, alkyl halides, and other electrophiles.
Conditions: These reactions are typically carried out in the presence of a palladium or nickel catalyst, under an inert atmosphere, and at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific electrophile used in the reaction.
Scientific Research Applications
4-(3’-Methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and natural products.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(3’-Methylbenzyloxy)phenylzinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the bromide ion, making the phenyl group highly nucleophilic. This allows it to readily participate in substitution and coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparison with Similar Compounds
4-(3’-Methylbenzyloxy)phenylzinc bromide can be compared with other similar organozinc compounds, such as:
Phenylzinc bromide: Similar in structure but lacks the 3’-methylbenzyloxy group, making it less sterically hindered and potentially more reactive in certain reactions.
Benzylzinc bromide: Contains a benzyl group instead of the 3’-methylbenzyloxy group, leading to different reactivity and applications.
4-Fluorophenylzinc bromide: Contains a fluorine atom, which can influence the electronic properties and reactivity of the compound.
The uniqueness of 4-(3’-Methylbenzyloxy)phenylzinc bromide lies in its specific structure, which provides distinct steric and electronic properties, making it suitable for particular synthetic applications.
Properties
Molecular Formula |
C14H13BrOZn |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XFDUUUXUNUQAGZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B14879139.png)
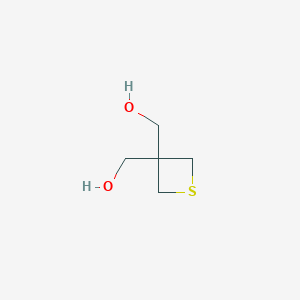
![2,3-dimethoxy-6-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}benzoic acid](/img/structure/B14879148.png)
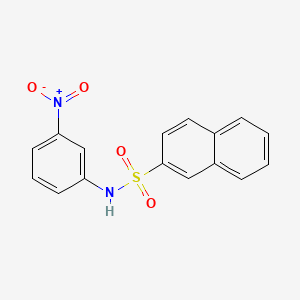
![2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14879162.png)
![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol](/img/structure/B14879167.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879173.png)
